molecular formula C9H15N3O2 B13141511 tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate

tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13141511
M. Wt: 197.23 g/mol
InChI Key: JWJUTEOCSPBLBV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)phenylcarbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out in dichloromethane at low temperatures, followed by stirring at room temperature for an extended period .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl carbamate
  • tert-Butyl carbazate

Comparison: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl derivatives. The pyrazole ring enhances the compound’s stability and allows for specific interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)pyrazole-1-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6,10H2,1-3H3

InChI Key

JWJUTEOCSPBLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CN

Origin of Product

United States

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